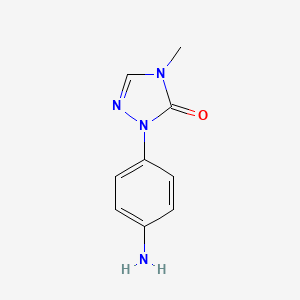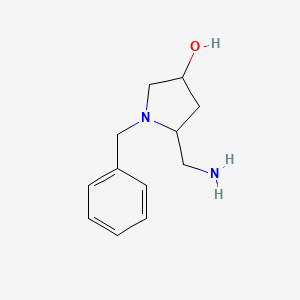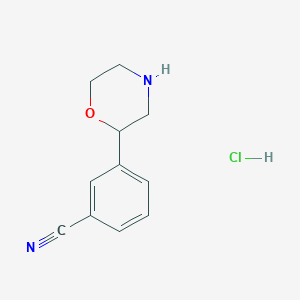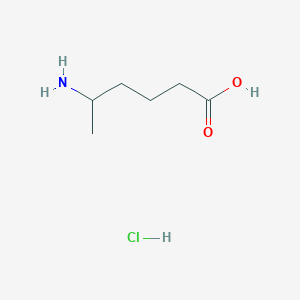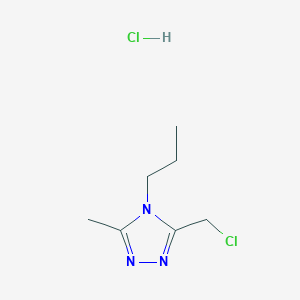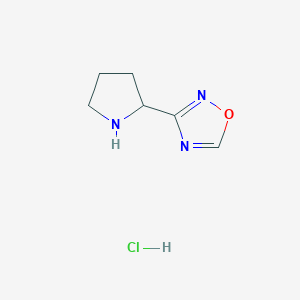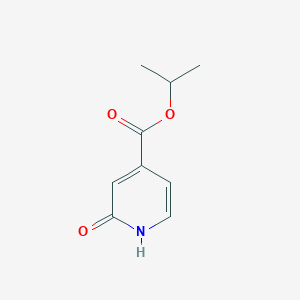![molecular formula C8H7N3O2 B1377209 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1215780-28-1](/img/structure/B1377209.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarity with purines . They have been proposed as possible surrogates of the purine ring . The choice of substituents can also make the triazolo[4,3-a]pyridine ring a potentially viable bio-isostere of the carboxylic acid functional group .
Synthesis Analysis
The synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues . This method provides a facile synthesis for the preparation of these compounds .Molecular Structure Analysis
The ring system of 1,2,4-triazolo[4,3-a]pyridines is isoelectronic with that of purines . They are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The 1,2,4-triazolo[4,3-a]pyridine ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis
The molecular weight of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is 133.15 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 0 .Scientific Research Applications
Antiviral Activity
Compounds within the triazolo[4,3-a]pyridine family have been tested for potential antiviral activity against viruses such as Herpes simplex .
Antibacterial Activity
Derivatives of triazolo[4,3-a]pyridine have shown antibacterial activities against bacterial strains like Staphylococcus aureus and Escherichia coli .
Antiproliferative Activity
These compounds have also been evaluated for their antiproliferative activities against various human cancer cell lines .
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to bind in the biological system, indicating a potential for interaction with its targets .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Future Directions
The [1,2,4]triazolo[4,3-a]pyridine scaffold has been underexploited among the heme binding moieties . With the help of rational and in silico-guided design of analogues, there is potential for the development of more potent inhibitors with excellent in vitro metabolic stability and selectivity . This could be a promising strategy to enhance the efficacy of existing immunotherapeutic drugs .
properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTDMISXTWJATE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)

amino}propanoic acid hydrochloride](/img/structure/B1377129.png)
